molecular formula C20H18N4O8S3 B2649519 4-(morpholinosulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide CAS No. 325720-34-1

4-(morpholinosulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Cat. No.: B2649519
CAS No.: 325720-34-1
M. Wt: 538.56
InChI Key: GAUZZJRRBZGXOU-UHFFFAOYSA-N
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Description

4-(morpholinosulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a thiazole ring, which is further substituted with morpholinosulfonyl and nitrophenylsulfonyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholinosulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.

    Introduction of the Nitrophenylsulfonyl Group: The nitrophenylsulfonyl group can be introduced through a sulfonation reaction using 4-nitrobenzenesulfonyl chloride and a base such as triethylamine.

    Attachment of the Benzamide Core: The benzamide core can be attached via an amide coupling reaction using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

    Morpholinosulfonyl Substitution: Finally, the morpholinosulfonyl group can be introduced through a nucleophilic substitution reaction using morpholine and a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(morpholinosulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides or thiazoles.

Scientific Research Applications

4-(morpholinosulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(morpholinosulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to modulation of the target’s activity, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(morpholinosulfonyl)-N-(5-((4-methylphenyl)sulfonyl)thiazol-2-yl)benzamide
  • 4-(morpholinosulfonyl)-N-(5-((4-chlorophenyl)sulfonyl)thiazol-2-yl)benzamide

Uniqueness

4-(morpholinosulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is unique due to the presence of the nitrophenylsulfonyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in scientific research.

Biological Activity

4-(Morpholinosulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

  • Morpholinosulfonyl group : Known for enhancing solubility and bioavailability.
  • Thiazole ring : Often associated with antimicrobial and anticancer activities.
  • Nitrophenyl sulfonyl moiety : Implicated in various biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives have been shown to inhibit bacterial growth effectively. A study demonstrated that thiazole-based compounds could disrupt bacterial cell wall synthesis, leading to cell lysis and death.

Anticancer Activity

Several studies have explored the anticancer potential of sulfonamide derivatives. The mechanism often involves the inhibition of specific enzymes critical for cancer cell proliferation. For example, compounds targeting the dihydrofolate reductase enzyme have shown promise in cancer treatment. The presence of the nitrophenyl group may enhance this activity by facilitating interactions with cellular targets.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, such as kinases and proteases.
  • Receptor Modulation : It may modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.
  • DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of thiazole derivatives against various bacterial strains, demonstrating that modifications in the sulfonamide group significantly enhanced activity against resistant strains .
  • Anticancer Screening : In a screening assay for anticancer activity, a related compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent inhibitory effects .
  • Mechanistic Insights : Another investigation provided insights into the mechanism of action, revealing that compounds with similar structures could induce apoptosis in cancer cells through mitochondrial pathways .

Data Tables

Biological ActivityMechanismReference
AntimicrobialEnzyme inhibition
AnticancerDNA intercalation
Receptor modulationSignaling pathway interference

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O8S3/c25-19(14-1-5-17(6-2-14)35(30,31)23-9-11-32-12-10-23)22-20-21-13-18(33-20)34(28,29)16-7-3-15(4-8-16)24(26)27/h1-8,13H,9-12H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUZZJRRBZGXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O8S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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